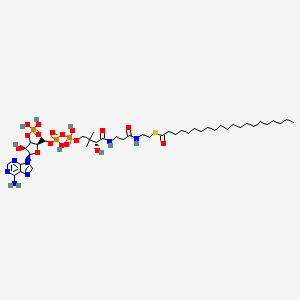
Heneicosanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heneicosanoyl-CoA is a long-chain fatty acyl coenzyme A (CoA) ester, specifically a derivative of heneicosanoic acid. It is an endogenous metabolite involved in various biochemical processes, particularly in the metabolism of very long-chain fatty acids. This compound is a substrate for very long-chain acyl-CoA dehydrogenase (VLCAD) in the anaerobic electron transfer flavoprotein (ETF) assay .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heneicosanoyl-CoA can be synthesized through chemo-enzymatic methods. One common approach involves the activation of heneicosanoic acid with CoA in the presence of ATP and CoA ligase enzymes. The reaction typically occurs under mild conditions, with the enzyme facilitating the formation of the thioester bond between the fatty acid and CoA .
Industrial Production Methods
Industrial production of this compound is less common due to its specific research applications. it can be produced on a larger scale using biotechnological methods involving genetically engineered microorganisms that express the necessary enzymes for CoA ester synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Heneicosanoyl-CoA undergoes various biochemical reactions, including:
Oxidation: Catalyzed by VLCAD, leading to the formation of enoyl-CoA derivatives.
Reduction: Involves the reduction of the acyl group, typically in metabolic pathways.
Substitution: The CoA moiety can be substituted with other functional groups in enzymatic reactions
Common Reagents and Conditions
Oxidation: Requires VLCAD and oxygen.
Reduction: Involves NADH or NADPH as reducing agents.
Substitution: Enzymes such as acyltransferases are commonly used
Major Products Formed
Oxidation: Enoyl-CoA derivatives.
Reduction: Reduced acyl-CoA derivatives.
Substitution: Various acyl-CoA derivatives depending on the substituent
Applications De Recherche Scientifique
Heneicosanoyl-CoA is primarily used in scientific research to study metabolic pathways involving very long-chain fatty acids. Its applications include:
Chemistry: Used as a substrate in enzymatic assays to study the activity of VLCAD and other related enzymes.
Biology: Investigates the role of long-chain fatty acids in cellular metabolism and energy production.
Medicine: Researches metabolic disorders related to fatty acid oxidation, such as VLCAD deficiency.
Industry: Limited industrial applications, mainly used in research and development of biotechnological processes
Mécanisme D'action
Heneicosanoyl-CoA exerts its effects by serving as a substrate for VLCAD in the mitochondrial fatty acid β-oxidation pathway. The enzyme catalyzes the initial step of β-oxidation, converting this compound to enoyl-CoA derivatives. This process involves the transfer of electrons to the ETF, which subsequently transfers them to the mitochondrial respiratory chain, leading to ATP production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoyl-CoA: Another long-chain fatty acyl-CoA with 18 carbon atoms.
Eicosanoyl-CoA: A long-chain fatty acyl-CoA with 20 carbon atoms.
Docosanoyl-CoA: A long-chain fatty acyl-CoA with 22 carbon atoms.
Uniqueness
Heneicosanoyl-CoA is unique due to its specific chain length of 21 carbon atoms, which influences its interaction with enzymes and its role in metabolic pathways. Its specific substrate properties make it valuable for studying VLCAD activity and related metabolic processes .
Propriétés
Formule moléculaire |
C42H76N7O17P3S |
|---|---|
Poids moléculaire |
1076.1 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] henicosanethioate |
InChI |
InChI=1S/C42H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(51)70-26-25-44-32(50)23-24-45-40(54)37(53)42(2,3)28-63-69(60,61)66-68(58,59)62-27-31-36(65-67(55,56)57)35(52)41(64-31)49-30-48-34-38(43)46-29-47-39(34)49/h29-31,35-37,41,52-53H,4-28H2,1-3H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)/t31-,35+,36?,37+,41-/m1/s1 |
Clé InChI |
XMBMBMSJLOFTBI-LDIUYDAISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


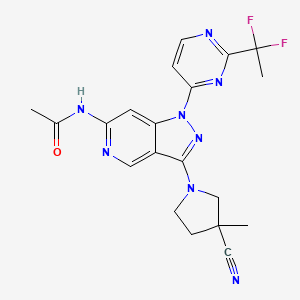
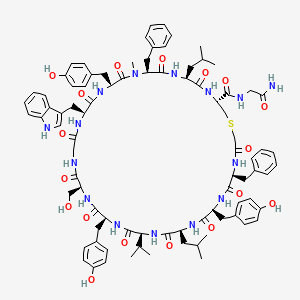
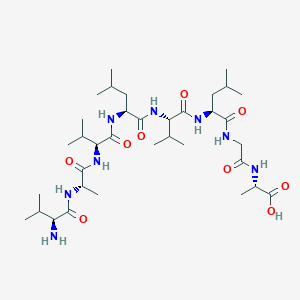
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
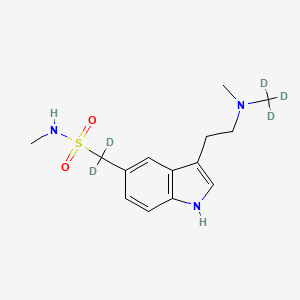

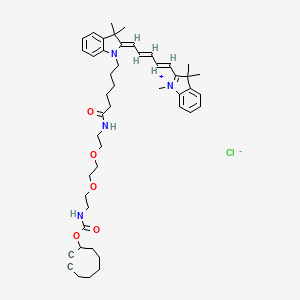
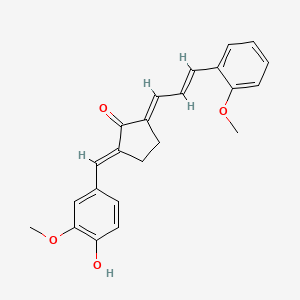
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

